molecular formula C10H7NO2S B148193 Thiokynurenate CAS No. 135025-53-5

Thiokynurenate

Cat. No.: B148193
CAS No.: 135025-53-5
M. Wt: 205.23 g/mol
InChI Key: XZIHFALIJOJWOV-UHFFFAOYSA-N
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Description

Thiokynurenic acid is a derivative of kynurenic acid, a metabolite in the kynurenine pathway of tryptophan degradation. This compound has garnered attention due to its neuroprotective properties and potential therapeutic applications in treating neurological disorders .

Preparation Methods

Chemical Reactions Analysis

Thiokynurenic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed but often include modified thiokynurenic acid derivatives with enhanced or altered biological activities .

Scientific Research Applications

Thiokynurenic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Thiokynurenic acid is unique among kynurenic acid derivatives due to its sulfur-containing structure, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities, highlighting the uniqueness of thiokynurenic acid .

Biological Activity

Thiokynurenate, a derivative of kynurenic acid (KYNA), is part of the kynurenine pathway, which is a crucial metabolic route for the amino acid tryptophan. This pathway generates several bioactive compounds, including KYNA, which have significant implications in neurobiology and various diseases. This compound has garnered attention for its potential therapeutic effects, particularly in neurodegenerative and psychiatric disorders.

Overview of the Kynurenine Pathway

The kynurenine pathway is responsible for converting tryptophan into several metabolites through a series of enzymatic reactions. These metabolites include:

  • Kynurenine (KYN)
  • Kynurenic Acid (KYNA)
  • Quinolinic Acid (QUIN)

Each of these metabolites exhibits distinct biological activities that can influence neuroprotection, inflammation, and excitotoxicity.

Biological Properties of this compound

This compound is characterized by its ability to cross the blood-brain barrier (BBB) and exert various neuroprotective effects. Key biological activities include:

  • Neuroprotective Effects : this compound acts as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases. By inhibiting these receptors, this compound can help prevent neuronal damage.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which may protect against oxidative stress in neuronal tissues.
  • Anti-inflammatory Effects : this compound has been shown to modulate inflammatory responses by affecting cytokine production, thereby playing a role in conditions characterized by neuroinflammation.

Research Findings and Case Studies

Recent studies have highlighted the potential therapeutic benefits of this compound in various contexts:

  • Neurodegenerative Diseases : A study indicated that this compound could mitigate excitotoxicity caused by elevated levels of QUIN, suggesting its protective role in conditions like Alzheimer's disease and Huntington's disease .
  • Psychiatric Disorders : Research has shown that alterations in the kynurenine pathway are linked to mood disorders. This compound's modulation of KYNA levels may influence mood regulation and offer therapeutic avenues for depression and anxiety .
  • Animal Models : In rodent models, this compound administration resulted in reduced neuronal loss and improved behavioral outcomes following excitotoxic injury .

Comparative Table of Kynurenine Pathway Metabolites

MetaboliteBiological ActivityImplications in Disease
Kynurenine (KYN)Precursor to KYNA and QUIN; modulates immune responseDepression, schizophrenia
Kynurenic Acid (KYNA)Neuroprotective; NMDA receptor antagonistAlzheimer's disease, epilepsy
Quinolinic Acid (QUIN)Neurotoxic; promotes excitotoxicityHuntington's disease, multiple sclerosis
This compoundNeuroprotective; antioxidant; anti-inflammatoryPotential treatment for neurodegeneration

Properties

IUPAC Name

4-sulfanylidene-1H-quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)8-5-9(14)6-3-1-2-4-7(6)11-8/h1-5H,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIHFALIJOJWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=S)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159213
Record name Thiokynurenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135025-53-5
Record name Thiokynurenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135025535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiokynurenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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